1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol
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Overview
Description
1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol is an organic compound that features a furan ring, a methoxy group, and a methylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 2-furylmethanol.
Etherification: 2-furylmethanol is reacted with epichlorohydrin under basic conditions to form 1-(2-furylmethoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then treated with methylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring using hydrogen gas and a palladium catalyst.
Substitution: The methylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Various amines or nucleophiles in the presence of a base.
Major Products:
Oxidation: 1-(2-Furylmethoxy)-3-(methylamino)propan-2-one.
Reduction: 1-(Tetrahydrofurylmethoxy)-3-(methylamino)propan-2-ol.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on various biological systems to understand its pharmacodynamics and pharmacokinetics.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol can be compared with other similar compounds:
Similar Compounds:
Uniqueness:
- The presence of the furan ring and the specific positioning of the methoxy and methylamino groups confer unique chemical properties and biological activities to this compound, distinguishing it from its analogs.
Properties
IUPAC Name |
1-(furan-2-ylmethoxy)-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10-5-8(11)6-12-7-9-3-2-4-13-9/h2-4,8,10-11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAARPPXWXOTLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCC1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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